molecular formula C6H6N4 B13951493 1,4-Dihydropteridine CAS No. 25911-72-2

1,4-Dihydropteridine

Cat. No.: B13951493
CAS No.: 25911-72-2
M. Wt: 134.14 g/mol
InChI Key: JBNBYKWDFWNCFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dihydropteridine is an organic compound with the molecular formula C6H6N2 It is a derivative of pteridine, a bicyclic heterocycle that is structurally related to pyrimidine and pyrazine

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dihydropteridine can be synthesized through several methods. One common approach involves the reduction of pteridine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride. Another method includes the catalytic hydrogenation of pteridine under mild conditions.

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs multi-component reactions that are efficient and cost-effective. These methods typically involve the use of catalysts to enhance the reaction rate and yield. For example, the use of magnetite/chitosan as a magnetically recyclable heterogeneous nanocatalyst has been reported to facilitate the synthesis of this compound derivatives .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dihydropteridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pteridine.

    Reduction: It can be reduced to form tetrahydropteridine.

    Substitution: It can undergo nucleophilic substitution reactions at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Pteridine.

    Reduction: Tetrahydropteridine.

    Substitution: Various substituted pteridines depending on the nucleophile used.

Scientific Research Applications

1,4-Dihydropteridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It plays a role in the biosynthesis of tetrahydrobiopterin, a cofactor for various enzymes.

    Industry: It is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 1,4-dihydropteridine involves its interaction with specific molecular targets and pathways. For instance, it can act as a calcium channel blocker by binding to and inhibiting voltage-gated L-type calcium channels. This inhibition leads to vasodilation and a reduction in blood pressure . Additionally, it can participate in redox reactions, serving as a hydride donor or acceptor in various biochemical processes .

Comparison with Similar Compounds

    1,4-Dihydropyridine: Both compounds share a similar dihydro structure but differ in their ring systems and biological activities.

    Tetrahydropteridine: A fully reduced form of pteridine, differing in the degree of hydrogenation.

    Pteridine: The oxidized form of 1,4-dihydropteridine.

Uniqueness: this compound is unique due to its specific role in biological systems and its potential therapeutic applications. Unlike 1,4-dihydropyridine, which is primarily known for its use as a calcium channel blocker, this compound has broader applications in enzymatic reactions and redox biology .

Properties

CAS No.

25911-72-2

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

1,4-dihydropteridine

InChI

InChI=1S/C6H6N4/c1-2-9-6-5(8-1)3-7-4-10-6/h1-2,4H,3H2,(H,7,9,10)

InChI Key

JBNBYKWDFWNCFV-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC=CN=C2NC=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.